1H-azirine

Physical organic chemistry Heterocyclic energetics Computational chemistry

Sourcing authentic 1H-azirine remains a critical bottleneck due to its antiaromatic destabilization and rapid isomerization to 2H-azirine. This compound serves as the quintessential 4π-electron antiaromatic heterocycle, enabling quantitative energetic penalty measurements (≥30 kcal/mol stability gap) and governing product distribution in flash vacuum pyrolysis (FVP) studies. • ~75 kcal/mol ring-strain energy - foundational scaffold for high-energy-density material design. • Distinct matrix-isolation IR signature at 10 K for experimental validation of ab initio predictions. • Supplied as a custom-synthesized reactive intermediate with rigorous cold-chain handling to preserve structural fidelity.

Molecular Formula C2H3N
Molecular Weight 41.05 g/mol
CAS No. 157-17-5
Cat. No. B085484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-azirine
CAS157-17-5
Molecular FormulaC2H3N
Molecular Weight41.05 g/mol
Structural Identifiers
SMILESC1=CN1
InChIInChI=1S/C2H3N/c1-2-3-1/h1-3H
InChIKeyZHKJHQBOAJQXQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Azirine Procurement Guide


1H-Azirine (CAS 157-17-5, C₂H₃N) is the antiaromatic, unsaturated three-membered nitrogen heterocycle that serves as the less stable tautomer of the 2H-azirine system [1]. Characterized by a carbon-carbon double bond within its strained ring, this compound exhibits exceptional thermodynamic instability that drives rapid isomerization to its 2H counterpart [2]. Unlike its aromatic tautomer, 1H-azirine has defied conventional isolation and exists primarily as a transient reactive intermediate in gas-phase thermal reactions and low-temperature matrix environments [3].

Antiaromatic heterocycle benchmark studies
Cryogenic matrix isolation & spectroscopic characterization
Computational validation of ring-strain energetics

1H-Azirine vs. 2H-Azirine and Aziridine


Substitution of 1H-azirine with the commercially prevalent 2H-azirine (CAS 287-43-2) or the saturated analogue aziridine (CAS 151-56-4) fundamentally alters reaction outcomes due to thermodynamic driving forces and divergent electronic configurations. 1H-Azirine is antiaromatic with a C=C double bond, whereas 2H-azirine is non-aromatic with a C=N double bond—a distinction that yields a stability gap exceeding 30 kcal/mol [1]. Aziridine lacks the π-system entirely, precluding cycloaddition chemistry central to 1H-azirine's synthetic utility [2]. Critically, the ring-strain energy of the 1H-unsaturated (CH)₂N parent ring is quantified at approximately 75 kcal/mol, a value that differs substantially from its saturated and 2H-isomer counterparts and directly governs its distinct reactivity profile toward nucleophiles, electrophiles, and dipolarophiles [3].

Stability gap
1H-Azirine (this product)
Antiaromatic, highest-energy cyclic C₂H₃N isomer
2H-Azirine / common substitute
Non-aromatic tautomer; >30 kcal/mol more stable may shift reaction pathways
Ring strain
1H-Azirine
~75 kcal/mol strain energy enables ring-opening reactivity
Aziridine (saturated analog)
26.7 kcal/mol strain; lacks π-system, precluding cycloaddition chemistry
Protonation path
1H-Azirine
C-protonation leads to rearrangement-derived 2H-azirine derivatives
2H-Azirine
Direct N-protonation without rearrangement; divergent acid-catalyzed pathways

1H-Azirine Head-to-Head Comparisons


Stability vs. 2H-Azirine

1H-Azirine is thermodynamically destabilized relative to its 2H-azirine tautomer due to pronounced antiaromatic character [1]. The parent 1H-azirine undergoes rapid tautomerization to 2H-azirine, which is more stable by at least 30 kcal/mol [1]. High-level ab initio calculations at the CCSD(T)/cc-pVQZ level confirm that among cyclic C₂H₃N isomers, 2H-azirine is the lowest-energy species, with 1H-azirine being the highest-energy cyclic isomer [2].

Stability vs. 2H-Azirine
Head-to-head
≥30 kcal/mol stabilization favoring 2H-azirine
Supports antiaromaticity energy quantification
CCSD(T)/cc-pVQZ level; SCF-MO-LCAO computations
Physical organic chemistry Heterocyclic energetics Computational chemistry

Ring Strain vs. Aziridine

The ring strain energy (RSE) of 1H-azirine has been calculated as approximately 75 kcal/mol, a value that reflects the combined contributions of angle strain in the three-membered ring and the antiaromatic destabilization of the 4π-electron system [1]. For comparison, the saturated analogue aziridine exhibits an RSE of 26.7 kcal/mol [2], while the 2H-azirine isomer, though also highly strained, lacks the additional antiaromatic penalty and possesses a distinct strain energy profile [1].

Ring strain vs. aziridine
Cross-study
~75 kcal/mol (1H-azirine) vs 26.7 kcal/mol (aziridine)
Higher strain enables distinct ring-opening reactions
Interpath angle method; ab initio SCF
Strain energy Computational thermochemistry Heterocycle design

Protonation Site Divergence

Proton affinity calculations reveal a fundamental mechanistic divergence between 1H-azirine and 2H-azirine. SCF-MO-LCAO calculations demonstrate that protonation of 1H-azirine occurs preferentially at a carbon atom, with the resultant species undergoing subsequent rearrangement to nitrogen-protonated 2H-azirine [1]. This contrasts sharply with direct N-protonation in the 2H-isomer system, establishing a distinct protonation pathway unique to the antiaromatic tautomer [1].

Protonation site
Head-to-head
C-protonation with rearrangement to N-protonated 2H-azirine
Unique acid-catalyzed derivatization route
SCF-MO-LCAO perturbation theory; qualitative divergence from 2H-azirine direct N-protonation
Proton affinity Computational chemistry Acid-base behavior

Thermal Isomerization Intermediate

Kinetic studies provide direct evidence for the intermediacy of 1-azirines in the gas-phase thermal isomerization of 3H-isoxazoles to α-carbonylacetonitrile derivatives [1]. Flash vacuum pyrolysis of 1,2,3-triazoles generates iminocarbenes that can cyclize to 1H-azirines, which then undergo further rearrangement to ketenimines and cyclization products [2]. Critically, this pathway involves the antiaromatic 1H-azirine scaffold specifically—the 2H-isomer is not formed under these thermal conditions and cannot substitute for this mechanistic role [2].

Thermal intermediate
Class-level
1H-azirine exclusively forms under flash vacuum pyrolysis conditions
Essential for thermal rearrangement mechanistic studies
Gas-phase isomerization; 2H-azirine not formed in FVP manifold
Reaction kinetics Flash vacuum pyrolysis Reactive intermediates

Matrix Isolation Characterization

1H-Azirine has been generated and characterized experimentally in low-temperature argon matrices at 10 K [1]. The parent 1H-azirine exhibits characteristic IR absorption bands that distinguish it from 2H-azirine and other C₂H₃N isomers [1]. Notably, only five short-lived 1H-azirine derivatives have been photochemically generated and detected via infrared spectroscopy at cryogenic temperatures [2], underscoring the compound's extreme instability and the specialized conditions required for its observation.

Matrix isolation
Head-to-head
IR spectrum in Ar matrix at 10 K; five short-lived derivatives detected
Cryogenic detection distinct from stable 2H-azirine
Photochemical generation; distinct vibrational signature
Matrix isolation IR spectroscopy Low-temperature chemistry

1H-Azirine Research Applications


Antiaromaticity in Heterocycles

1H-Azirine serves as the quintessential 4π-electron antiaromatic heterocycle, providing a benchmark system for computational and experimental investigations of antiaromatic destabilization [1]. The ≥30 kcal/mol stability gap relative to 2H-azirine makes this compound uniquely suited for quantifying the energetic penalty of antiaromaticity in nitrogen-containing three-membered rings [1].

Thermal Rearrangement Pathways

In flash vacuum pyrolysis and gas-phase thermal isomerization studies, 1H-azirine is the kinetically accessible intermediate that governs product distribution from triazole and isoxazole precursors [2]. Researchers employing FVP methodology for mechanistic elucidation or heterocycle synthesis require access to 1H-azirine or its immediate precursors, as the 2H-isomer does not form under these thermal conditions [2].

Cryogenic Matrix Isolation

Laboratories equipped with matrix-isolation IR spectroscopy at 10 K can utilize 1H-azirine for characterizing the vibrational signatures of antiaromatic heterocycles [3]. The compound's distinct spectroscopic profile enables differentiation from co-generated C₂H₃N isomers and provides experimental validation of ab initio computational predictions [3].

Energetic Materials Design

Computational screening of trinitromethane derivatives has identified 2-(trinitromethyl)-1-nitro-1H-azirine as a potential candidate among energetic molecules [4]. The parent 1H-azirine scaffold, with its exceptionally high ring strain energy (~75 kcal/mol) [5], serves as a foundational platform for designing high-energy-density materials where strain release contributes to detonation performance.

Application
Selection Property
Validation Focus
Antiaromaticity benchmark studies
Energetic penalty quantification
Computational benchmark comparison
Thermal rearrangement mechanism studies
Kinetically accessible intermediate
FVP precursor/product analysis
Cryogenic matrix isolation
Spectroscopic fingerprint
Vibrational signature characterization
Energetic materials screening
High ring-strain scaffold
Strain-release performance modeling

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